L-Serine-15N,d3: A Technical Guide for Researchers and Drug Development Professionals
L-Serine-15N,d3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, application, and analysis of the isotopically labeled amino acid, L-Serine-15N,d3, for advanced research and pharmaceutical development.
L-Serine-15N,d3 is a stable isotope-labeled form of the non-essential amino acid L-serine. In this molecule, the nitrogen atom in the amino group is replaced by its heavier, non-radioactive isotope, nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d3). This isotopic labeling renders L-Serine-15N,d3 an invaluable tool in a multitude of research applications, particularly in the fields of metabolomics, proteomics, and drug development. Its distinct mass allows for precise tracking and quantification in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Core Applications in Research
The primary utility of L-Serine-15N,d3 lies in its application as an internal standard for the accurate quantification of unlabeled L-serine in biological samples and as a tracer to elucidate metabolic pathways.
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Internal Standard for Quantitative Analysis: In liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis, L-Serine-15N,d3 serves as an ideal internal standard.[1][2] Since its chemical and physical properties are nearly identical to the endogenous L-serine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of L-serine concentrations in various matrices such as plasma and tissue extracts.[3][4]
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Metabolic Flux Analysis: As a metabolic tracer, L-Serine-15N,d3 enables researchers to track the fate of serine in cellular metabolism. By introducing the labeled serine into cell cultures or in vivo models, scientists can follow its incorporation into downstream metabolites and macromolecules, including proteins, lipids, and nucleotides. This provides critical insights into the dynamics of metabolic pathways and how they are altered in disease states such as cancer or neurological disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of L-Serine-15N,d3 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄D₃¹⁵NO₃ | |
| Molecular Weight | 109.10 g/mol | |
| Isotopic Purity (¹⁵N) | Typically ≥98% | |
| Isotopic Purity (D) | Typically ≥98% | |
| Appearance | Solid | |
| Storage | Room temperature, protected from light and moisture |
Experimental Protocols
Using L-Serine-15N,d3 as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of L-serine in human plasma using L-Serine-15N,d3 as an internal standard.
1. Preparation of Stock Solutions:
- Prepare a stock solution of L-Serine-15N,d3 (internal standard) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol-water, 1:1 v/v).
- Prepare a stock solution of unlabeled L-serine for calibration standards at a concentration of 1 mg/mL in the same solvent.
2. Preparation of Calibration Standards and Quality Controls:
- Prepare a series of calibration standards by spiking a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) with the unlabeled L-serine stock solution to achieve a range of concentrations.
- Add the L-Serine-15N,d3 internal standard stock solution to each calibration standard and quality control sample to a final concentration.
- Quality control (QC) samples are prepared at low, medium, and high concentrations in the biological matrix of interest (e.g., human plasma).
3. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 50 µL of plasma, calibration standard, or QC sample, add 5 µL of the L-Serine-15N,d3 internal standard working solution.
- Add 150 µL of ice-cold methanol (or another suitable protein precipitation agent) to precipitate proteins.
- Vortex mix for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples onto an LC-MS/MS system.
- Separation is typically achieved on a C18 reversed-phase column.
- The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the transitions for both L-serine and L-Serine-15N,d3.
LC-MS/MS Parameters for L-Serine Analysis
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (L-serine) | m/z 106.1 → 60.1 |
| MRM Transition (L-Serine-15N,d3) | m/z 109.0 → 63.0 |
Metabolic Flux Analysis using L-Serine-15N,d3
This protocol provides a general workflow for a stable isotope tracing experiment in cell culture.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency.
- Replace the standard culture medium with a medium containing L-Serine-15N,d3 at a known concentration. The concentration and labeling duration will depend on the specific experimental goals.
- Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled serine.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass isotopologues of downstream metabolites.
- The mass shift due to the incorporation of ¹⁵N and deuterium will indicate the contribution of serine to the synthesis of these molecules.
Signaling Pathways and Experimental Workflows
L-Serine Metabolism Pathway
L-serine is a central node in metabolism, contributing to numerous biosynthetic pathways. The diagram below illustrates the major metabolic fates of L-serine.
Caption: L-Serine synthesis from glycolysis and its major metabolic fates.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of L-serine in a biological sample using L-Serine-15N,d3 as an internal standard.
Caption: Workflow for L-serine quantification using an internal standard.
Logical Relationship in Stable Isotope Tracing
This diagram illustrates the logical flow of a stable isotope tracing experiment to study metabolic pathways.
Caption: Logical flow of a stable isotope tracing experiment.
